![molecular formula C16H12N2OS B2363272 N-(benzo[d]thiazol-5-yl)cinnamamide CAS No. 941966-25-2](/img/structure/B2363272.png)
N-(benzo[d]thiazol-5-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[d]thiazol-5-yl)cinnamamide” is a compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, a heterocyclic compound that has been the focus of many studies due to its diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N-(benzo[d]thiazol-5-yl)cinnamamide” and similar compounds is typically analyzed using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(benzo[d]thiazol-5-yl)cinnamamide” and similar compounds include nucleophilic acyl substitution reactions . The steric and electrostatic potential fields of these compounds can be calculated at each lattice intersection of a regularly spaced grid .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(benzo[d]thiazol-5-yl)cinnamamide” and similar compounds are typically analyzed using techniques such as C, H, and N analysis .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)cinnamamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising results against M. tuberculosis .
Antioxidant Properties
Thiazole derivatives have been found to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.
Analgesic Properties
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain management medications.
Anti-Inflammatory Properties
These compounds have been found to have anti-inflammatory properties , which could be beneficial in the treatment of various inflammatory diseases.
Antimicrobial Properties
Benzothiazole derivatives have been found to have antimicrobial properties , making them potentially useful in the development of new antimicrobial drugs.
Treatment of Neurodegenerative Diseases
Compounds with a benzothiazole structure have been studied for their potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease .
Antifungal Properties
Benzothiazole derivatives have been found to exhibit antifungal properties , which could make them useful in the treatment of various fungal infections.
Agrochemical Applications
Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as insecticidal, fungicidal, herbicidal, and plant-growth-regulating activities . This makes them potentially useful in the research and development of agrochemicals.
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)cinnamamide, also known as (2E)-N-(1,3-benzothiazol-5-yl)-3-phenylprop-2-enamide, has been found to exhibit significant biological activity. The primary target of this compound is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting, converting soluble fibrinogen into insoluble fibrin, and activating platelets .
Mode of Action
The compound interacts with its target, thrombin, by acting as a competitive activator . This means it binds to the active site of the enzyme, enhancing its activity. As a result, the compound promotes coagulation, leading to the formation of a blood clot .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By activating thrombin, the compound promotes the conversion of fibrinogen to fibrin, a key step in blood clot formation. This leads to a downstream effect of increased platelet aggregation, contributing to the hemostatic process .
Result of Action
The compound’s interaction with thrombin results in a significant partial coagulation activity . It also reduces capillary permeability and activates thrombin activity . The compound has been found to have a more potent platelet aggregation activity than the positive control group . These actions contribute to its potential as a potent hemostatic agent .
Future Directions
properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-11H,(H,18,19)/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWTWFFQVPFYCY-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)cinnamamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.